molecular formula C10H6N2O2 B14241194 2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- CAS No. 330996-72-0

2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino-

Cat. No.: B14241194
CAS No.: 330996-72-0
M. Wt: 186.17 g/mol
InChI Key: QHGCZECNYVOXKA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are commonly found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-hydroxycoumarin with cyanogen bromide in the presence of a base can yield the desired compound . The reaction typically requires anhydrous conditions and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit enzymes involved in oxidative stress, providing a protective effect against cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-hydroxy-2-iminochromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c11-5-7-3-6-1-2-8(13)4-9(6)14-10(7)12/h1-4,12-13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGCZECNYVOXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N)C(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354933
Record name 2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330996-72-0
Record name 2H-1-Benzopyran-3-carbonitrile, 7-hydroxy-2-imino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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